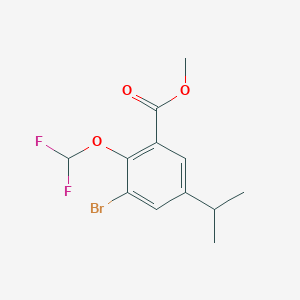

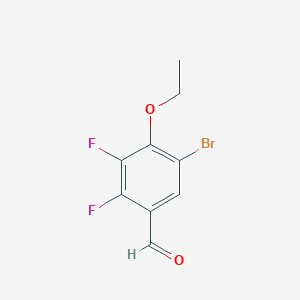

4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

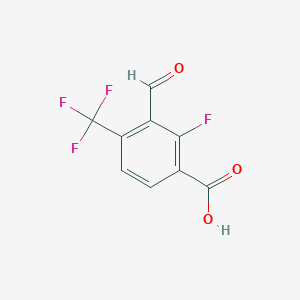

The molecular structure of “4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid” can be inferred from its name. It likely contains a benzoic acid group, which is a carboxylic acid consisting of a benzene ring. Attached to this ring are a benzyloxy group (a benzene ring attached through an oxygen atom), two fluorine atoms, and a bromine atom .Chemical Reactions Analysis

The compound, like other organoboron compounds, may participate in various chemical reactions. For instance, it could potentially be used in Suzuki–Miyaura cross-coupling reactions, which are widely used in forming carbon-carbon bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from its structure and similar compounds. It likely has a relatively high molecular weight and may exist as a solid under normal conditions .Applications De Recherche Scientifique

4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid has been studied for a variety of scientific research applications. It has been used as a starting material in the synthesis of pharmaceuticals, such as anti-cancer drugs, and has been used in the synthesis of various compounds, such as quinolines, triazoles, and pyridines. In addition, it has been used in the synthesis of fluorinated aromatic compounds, and has been studied for its potential applications in the research of a variety of biochemical and physiological processes.

Mécanisme D'action

Target of Action

It’s known that benzylic compounds often undergo reactions at the benzylic position . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .

Mode of Action

The mode of action of 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid involves interactions at the benzylic position. The compound can undergo free radical bromination, nucleophilic substitution, and oxidation . In most cases, 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .

Biochemical Pathways

It’s known that metabolic pathways involve a series of chemical reactions occurring within a cell, where the products of one enzyme act as the substrates for subsequent reactions .

Result of Action

It’s known that the removal of a benzylic hydrogen results in a smaller energy gain, which requires less energy than removing a ring hydrogen, as the latter destroys the aromaticity of the ring .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate of reaction can be affected by the difference in electronegativity .

Avantages Et Limitations Des Expériences En Laboratoire

4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid has several advantages and limitations for lab experiments. One of the main advantages of this compound is its low cost and availability, which makes it a suitable starting material for a variety of experiments. In addition, this compound is relatively stable, and can be stored for extended periods of time without significant decomposition. However, it is important to note that this compound is a highly reactive compound, and should be handled with caution. In addition, this compound is a fluorinated compound, and should not be used in open-air experiments due to its potential toxicity.

Orientations Futures

There are several potential future directions for the research of 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid. One potential area of research is the development of new synthetic methods for the synthesis of this compound. In addition, further research could be conducted to determine the biochemical and physiological effects of this compound, and to explore its potential applications in the treatment of certain diseases and disorders. Finally, further research could be conducted to explore the potential applications of this compound in the synthesis of fluorinated aromatic compounds.

Méthodes De Synthèse

The synthesis of 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid is typically achieved through a two-step process. The first step involves the reaction of benzyl bromide with 4-chloro-2,3-difluorobenzoic acid in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form the desired product. The second step involves the reaction of the product with an alcohol, such as methanol or ethanol, to form the desired this compound. The reaction of the two compounds is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the product.

Propriétés

IUPAC Name |

5-bromo-2,3-difluoro-4-phenylmethoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrF2O3/c15-10-6-9(14(18)19)11(16)12(17)13(10)20-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLIIJHKLMOJRRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C(=C2F)F)C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrF2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,8-Dibromo-2,6-dimethylimidazo[1,2-a]pyridine](/img/structure/B6293074.png)

![3,6-Dibromo-8-methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B6293113.png)

![2-(4-Bromophenyl)-3-iodo-6-methylimidazo[1,2-a]pyridine](/img/structure/B6293116.png)

![4,4,5,5-Tetramethyl-2-(4-methyl-[1,1'-biphenyl]-3-yl)-1,3,2-dioxaborolane](/img/structure/B6293126.png)

![8-Bromo-2-(4-bromo-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B6293160.png)